Cas no 1797159-81-9 (N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide)

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 3-fluorophenyl moiety with a methoxyethyl linker and a 5-methylthiophenesulfonamide group, offering unique electronic and steric properties. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the thiophene sulfonamide moiety may contribute to selective binding interactions. This compound is of interest for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway allows for consistent purity, making it suitable for preclinical research and lead optimization efforts.
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide structure
1797159-81-9 structure
Product Name:N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide
CAS No:1797159-81-9
MF:C14H16FNO3S2
MW:329.410144805908
CID:5370531
Update Time:2025-10-31

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide
    • Inchi: 1S/C14H16FNO3S2/c1-10-6-7-14(20-10)21(17,18)16-9-13(19-2)11-4-3-5-12(15)8-11/h3-8,13,16H,9H2,1-2H3
    • InChI Key: IFXJNHPUSZOQJD-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CC(F)=C2)OC)(=O)=O)SC(C)=CC=1

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 460.2±55.0 °C(Predicted)
  • pka: 10.35±0.50(Predicted)

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Additional information on N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide

The compound N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide (CAS No. 1797159-81-9) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a sulfonamide group and a substituted ethyl chain containing a fluorophenyl and methoxy substituent. The combination of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of thiophene-based compounds in drug design due to their ability to interact with biological targets through various non-covalent interactions. The presence of the fluorine atom in the 3-fluorophenyl group introduces electronic effects that can modulate the compound's activity. Additionally, the methoxy group at the ethyl position contributes to the molecule's solubility and bioavailability, which are critical factors in pharmaceutical applications.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain protein kinases, which are key targets in cancer therapy.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The sulfonamide group is typically introduced via reaction with an appropriate sulfonyl chloride or sulfonic acid derivative. The ethyl chain with fluorophenyl and methoxy substituents can be synthesized using standard organic chemistry techniques, such as Friedel-Crafts alkylation or Suzuki coupling.

The compound's stability under various conditions has also been investigated. Studies have shown that it is relatively stable under physiological conditions, making it suitable for in vivo applications. However, its susceptibility to hydrolysis under strongly acidic or basic conditions suggests that care must be taken during storage and handling.

From an environmental perspective, the compound's biodegradability and ecotoxicological profile are areas of ongoing research. Preliminary data indicate that it exhibits moderate biodegradability under aerobic conditions, but further studies are needed to assess its long-term impact on aquatic ecosystems.

In conclusion, N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-methyl-2-thiophenesulfonamide is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for further research and development in various fields. As new insights into its properties continue to emerge, this compound is likely to play an increasingly important role in advancing scientific and technological frontiers.

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